molecular formula C9H5Cl2F3O B13630474 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13630474
M. Wt: 257.03 g/mol
InChI Key: FQGCJURBOICEEE-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanone groups

Preparation Methods

The synthesis of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one include other dichlorophenyl and trifluoropropanone derivatives. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 2,5-dichlorophenyl isothiocyanate and 5-(2,5-dichlorophenyl)-2-furoic acid are related compounds with distinct uses and properties.

Properties

Molecular Formula

C9H5Cl2F3O

Molecular Weight

257.03 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5Cl2F3O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2

InChI Key

FQGCJURBOICEEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)C(F)(F)F)Cl

Origin of Product

United States

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